9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound, which includes a furochromene core with ethyl, methoxyphenyl, and methyl substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and the availability of starting materials suggest that it could be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on its effects on various biological systems.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-chromen-7-ol
- 5-Phenyl-7H-furo[2,3-g]chromen-7-ones
Uniqueness
9-ethyl-3-(3-methoxyphenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methoxyphenyl, and methyl groups on the furochromene core differentiates it from other similar compounds and may contribute to its unique biological activities.
Properties
IUPAC Name |
9-ethyl-3-(3-methoxyphenyl)-4-methylfuro[2,3-f]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-4-13-10-18(22)25-17-8-12(2)19-16(11-24-21(19)20(13)17)14-6-5-7-15(9-14)23-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHVRHIRXOMYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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